T-817 maleate, also known as Edonerpic maleate, is a neurotrophic agent developed by Toyama Chemical Co., Ltd., a subsidiary of the Fujifilm Group. This compound is primarily being investigated for its potential in treating Alzheimer's disease. T-817 maleate exhibits neuroprotective properties, particularly against neurotoxicity induced by amyloid-beta peptides and promotes neurite outgrowth, making it a candidate for neurodegenerative disease therapies .
The synthesis of T-817 maleate involves several key steps:
Industrial production methods focus on optimizing these synthetic routes to maintain high purity and consistency, adhering to regulatory standards for pharmaceutical products.
The molecular formula for T-817 maleate is , with a molecular weight of approximately 407.5 g/mol. The compound's structure includes a thiophenylalkyl group that contributes to its biological activity.
Key structural features include:
T-817 maleate participates in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
T-817 maleate exerts its effects through multiple mechanisms:
Research indicates that T-817 maleate significantly increases hippocampal neurogenesis and improves spatial memory in animal models of Alzheimer's disease .
T-817 maleate exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a therapeutic agent in clinical settings .
T-817 maleate has diverse applications in research and medicine:
In clinical trials, T-817 maleate has demonstrated efficacy in improving cognitive deficits associated with mild to moderate Alzheimer's disease, highlighting its therapeutic promise .
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: